molecular formula C10H10Cl2OS B13176869 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one

1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one

Cat. No.: B13176869
M. Wt: 249.16 g/mol
InChI Key: AIADNXMDPWATGL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It features a dichlorophenyl group and a methylsulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with a methylsulfanyl reagent under specific conditions. Common methods include:

    Aldol Condensation: Reacting 2,4-dichlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by methylation.

    Friedel-Crafts Acylation: Using a catalyst such as aluminum chloride to facilitate the acylation of 2,4-dichlorobenzene with a methylsulfanyl ketone.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions where the chlorine atoms can be replaced by other groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways. The dichlorophenyl and methylsulfanyl groups can influence its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethanone: Similar structure but with an ethanone backbone.

    1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)butan-1-one: Similar structure but with a butanone backbone.

Uniqueness

1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(14-2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3

InChI Key

AIADNXMDPWATGL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)SC

Origin of Product

United States

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